molecular formula C13H18IN5O B279747 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B279747
M. Wt: 387.22 g/mol
InChI Key: VQEVAYRLFGAHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide binds to the active site of BTK and inhibits its kinase activity, thus blocking downstream signaling pathways that are critical for the survival and proliferation of B-cell malignancies. This results in the induction of apoptosis in malignant B-cells and suppression of tumor growth.
Biochemical and Physiological Effects:
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to selectively inhibit BTK in both normal and malignant B-cells, with minimal effects on other kinases. In preclinical studies, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has demonstrated potent antitumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has also been shown to enhance the activity of other agents, such as venetoclax and lenalidomide, in preclinical models.

Advantages and Limitations for Lab Experiments

The main advantage of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is its selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, like any other experimental drug, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has some limitations. One limitation is that it has only been evaluated in preclinical models and clinical trials are ongoing. Another limitation is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

Future Directions

There are several future directions for the development of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One direction is to evaluate its efficacy in combination with other agents, such as venetoclax and lenalidomide, in clinical trials. Another direction is to investigate its potential in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to assess the safety and tolerability of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in patients with B-cell malignancies.

Synthesis Methods

The synthesis of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 5-tert-butyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-carboxamide in the presence of a base to yield the desired product, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and induction of apoptosis in malignant B-cells. N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has also shown synergy with other agents, such as venetoclax and lenalidomide, in preclinical models.

properties

Molecular Formula

C13H18IN5O

Molecular Weight

387.22 g/mol

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H18IN5O/c1-13(2,3)10-5-8(17-18-10)6-15-12(20)11-9(14)7-16-19(11)4/h5,7H,6H2,1-4H3,(H,15,20)(H,17,18)

InChI Key

VQEVAYRLFGAHAP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=C(C=NN2C)I

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=C(C=NN2C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.